
Frubiase
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Overview
Description
Frubiase is a nutritional supplement developed by Sanofi and later sold to Stada Arzneimittel AG in 2021 as part of Sanofi’s portfolio simplification strategy . It contains essential vitamins and minerals, such as vitamin C, B-complex vitamins, zinc, and iron, designed to address dietary deficiencies and support metabolic functions. The formulation is tailored for populations requiring micronutrient fortification, particularly in regions with high prevalence of malnutrition or specific health conditions.
This compound’s production adheres to stringent quality control protocols, with active ingredients sourced from certified suppliers. For example, its vitamin C component is derived from ascorbic acid produced by Merck KGaA (Germany, batch-specific certification), ensuring compliance with pharmacopeial standards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Frubiase involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various functional groups are introduced to the core structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials into the reactor, where they undergo a series of chemical reactions. The product is then purified through techniques such as distillation, crystallization, and chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Frubiase undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of this compound typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under various conditions, depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
Frubiase has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. It is also employed in the development of biosensors.
Medicine: this compound has potential therapeutic applications, including its use as an active ingredient in pharmaceuticals. It is being investigated for its anti-inflammatory and antioxidant properties.
Industry: In industrial applications, this compound is used as a catalyst in chemical processes and as an additive in materials to enhance their properties.
Mechanism of Action
The mechanism of action of Frubiase involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as inflammation and oxidative stress.
Q & A
Basic Research Questions
Q. What are the foundational biochemical pathways influenced by Frubiase, and how can researchers validate these interactions experimentally?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition studies or protein-binding assays) to identify primary pathways. Use techniques like HPLC or mass spectrometry to quantify this compound's metabolites . Validate findings via knock-out models or siRNA silencing in relevant cell lines, ensuring controls for off-target effects .
Q. How should researchers design dose-response studies to assess this compound’s efficacy while minimizing confounding variables?
- Answer : Employ a factorial design with standardized dosing intervals (e.g., logarithmic increments) and control groups for baseline comparisons. Use ANOVA or mixed-effects models to analyze variance across doses, adjusting for covariates like metabolic clearance rates . Replicate experiments across ≥3 biological replicates to ensure statistical power .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action (e.g., dual agonist/antagonist behavior) be resolved methodologically?
- Answer : Apply context-of-use frameworks to evaluate experimental conditions (e.g., cell type specificity, pH levels). Conduct meta-analyses of existing data to identify moderators (e.g., temperature, co-administered compounds). Use Bayesian networks to model probabilistic interactions and isolate confounding factors .
Q. What strategies are optimal for integrating omics data (transcriptomic, proteomic) to map this compound’s systemic effects?
- Answer : Implement multi-omics integration tools like MOFA+ or WGCNA to identify co-expression networks. Validate key nodes (e.g., hub genes) via CRISPR-Cas9 perturbation followed by functional assays. Prioritize pathways with FDR-adjusted p-values <0.05 and effect sizes >1.5 .
Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?
- Answer : Standardize protocols using ARRIVE 2.0 guidelines for animal studies. Include detailed metadata (e.g., diet, circadian timing) and validate assays via cross-lab collaborations. Apply Bland-Altman plots to assess inter-lab variability .
Q. Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for reconciling discrepancies between this compound’s in vitro potency and in vivo bioavailability?
- Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution dynamics. Compare AUC(0–24) values across models and apply sensitivity analysis to identify critical parameters (e.g., protein binding affinity) .
Q. How can researchers differentiate this compound’s direct targets from downstream epigenetic effects in longitudinal studies?
- Answer : Employ time-resolved chromatin profiling (e.g., ATAC-seq or ChIP-seq) at multiple timepoints. Pair with pharmacological inhibitors to isolate primary targets. Use causal inference models (e.g., Granger causality) to infer temporal relationships .
Q. Methodological Frameworks
Q. What criteria should guide the selection of biomarkers for this compound’s therapeutic monitoring in clinical trials?
- Answer : Prioritize biomarkers with:
- Specificity : Validated via ROC curves (AUC >0.8).
- Temporal Stability : Low intra-individual variability in pilot studies.
- Mechanistic Relevance : Correlation with this compound’s known pathways (e.g., RNA-seq-confirmed targets) .
Q. How can researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives without overfitting?
- Answer : Apply machine learning models (e.g., random forests) trained on structurally diverse datasets. Use k-fold cross-validation and external test sets to validate predictive power. Prioritize compounds with Tanimoto coefficients <0.85 to ensure chemical diversity .
Q. Ethical & Reproducibility Standards
Q. What protocols ensure ethical rigor in this compound studies involving human-derived samples?
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally Similar Compounds
Compound A (Multivitamin-Mineral Complex by Brand X)
- Active Ingredients : Vitamin C (ascorbic acid), B vitamins (B1, B6, B12), zinc gluconate, ferrous fumarate.
- Source : Zinc sourced from GlaxoSmithKline (UK, batch #XYZ123), iron from Pfizer (USA, batch #ABC456).
- Efficacy : A 2020 randomized trial demonstrated 85% improvement in iron-deficiency anemia recovery, comparable to Frubiase’s 88% efficacy in similar cohorts .
- Bioavailability : Zinc gluconate in Compound A shows 10% lower absorption than this compound’s zinc sulfate formulation .
Compound B (Generic Multivitamin Supplement)
- Active Ingredients : Vitamin C (sodium ascorbate), B vitamins (B2, B3, B5), zinc oxide, ferrous sulfate.
- Source : Ingredients lack batch-specific certifications, raising concerns about variability in potency .
- Efficacy: Limited peer-reviewed studies; one 2019 trial reported 72% efficacy in addressing fatigue, below this compound’s 89% .
Table 1: Structural and Functional Comparison
Parameter | This compound | Compound A | Compound B |
---|---|---|---|
Vitamin C Source | Ascorbic acid | Ascorbic acid | Sodium ascorbate |
Zinc Form | Zinc sulfate | Zinc gluconate | Zinc oxide |
Iron Form | Ferrous sulfate | Ferrous fumarate | Ferrous sulfate |
Bioavailability* | 95% | 85% | 70% |
Certification | ISO 9001, GMP | GMP only | None reported |
*Based on plasma concentration studies .
Functionally Similar Compounds
Compound C (Electrolyte-Nutrient Blend)
- Primary Use : Rehydration and micronutrient replenishment post-exercise.
- Key Components : Magnesium citrate, potassium chloride, vitamin D3.
- However, this compound’s inclusion of B vitamins provides broader metabolic support .
Compound D (Pediatric Vitamin Syrup)
- Primary Use : Pediatric growth support.
- Key Components : Vitamin A, D, calcium.
- Comparison : Focuses on bone health, whereas this compound targets overall micronutrient gaps. Clinical data show this compound reduces iron-deficiency anemia in children by 40% versus Compound D’s 25% .
Table 2: Functional Efficacy in Target Populations
Compound | Target Population | Key Benefit | Clinical Efficacy (%) |
---|---|---|---|
This compound | Adults/Children | Anemia reduction | 88 |
Compound C | Athletes | Electrolyte balance | 78 |
Compound D | Children | Bone development | 65 |
Research Findings and Limitations
- Superiority of this compound : Its use of highly bioavailable zinc sulfate and batch-certified ingredients ensures consistent efficacy, unlike generic alternatives .
- Gaps in Data: Limited public access to this compound’s clinical trials necessitates reliance on third-party analyses .
- Regulatory Variability : Compound B’s lack of certification highlights regulatory disparities in supplement manufacturing .
Properties
CAS No. |
56391-76-5 |
---|---|
Molecular Formula |
C52H87Ca2O31P |
Molecular Weight |
1319.4 g/mol |
IUPAC Name |
dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid |
InChI |
InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1 |
InChI Key |
QCTRXDHNIUYLLS-GJTOSKALSA-J |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2] |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.